molecular formula C15H13N3O B12730096 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline CAS No. 121306-61-4

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline

Katalognummer: B12730096
CAS-Nummer: 121306-61-4
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: LMNCSUFKJVEMIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is an organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylcarbonyl chloride with phenylhydrazine, followed by cyclization to form the pyrazoline ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Wirkmechanismus

The mechanism of action of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Pyridylcarbonyl)-3-phenyl-2-pyrazoline
  • 1-(2-Pyridylcarbonyl)-4-phenyl-2-pyrazoline
  • 1-(2-Pyridylcarbonyl)-5-methyl-2-pyrazoline

Uniqueness

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both pyridyl and phenyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

121306-61-4

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C15H13N3O/c19-15(13-8-4-5-10-16-13)18-14(9-11-17-18)12-6-2-1-3-7-12/h1-8,10-11,14H,9H2

InChI-Schlüssel

LMNCSUFKJVEMIV-UHFFFAOYSA-N

Kanonische SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.